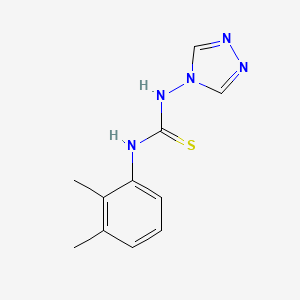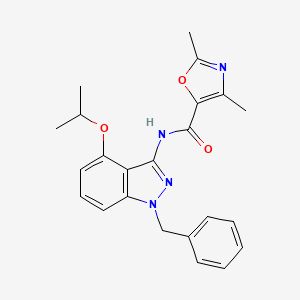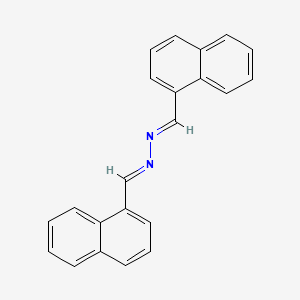![molecular formula C18H14ClN3O2 B5598197 N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a complex organic molecule that includes various functional groups such as chlorophenyl, pyridazinyl, and benzamide. These groups suggest that the compound could be of interest in fields like medicinal chemistry and materials science due to the unique properties conferred by its structure.
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step reactions, including the formation of the pyridazinyl moiety, introduction of the chlorophenyl group, and final coupling to form the benzamide linkage. For instance, methodologies like the Bischler-Napieralski reaction have been applied to synthesize related compounds by cyclizing benzamides under specific conditions (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry. For example, detailed structural studies of related benzamide derivatives have been conducted to understand their conformational characteristics and rotational barriers, revealing the importance of intramolecular hydrogen bonds and the spatial arrangement of functional groups (Grassi et al., 2002).
Chemical Reactions and Properties
The presence of reactive functional groups in N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide suggests it could undergo various chemical reactions, such as nucleophilic substitution at the chlorophenyl site or amidation reactions involving the benzamide moiety. The compound's chemical behavior is influenced by factors like electronic effects and steric hindrance, which can be predicted through computational studies, including DFT calculations.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are closely related to their molecular structure. For example, the crystalline structure and hydrogen bonding patterns of similar compounds have been elucidated, providing insights into their solid-state properties and interactions (Kranjc et al., 2012).
Wissenschaftliche Forschungsanwendungen
Binding Characteristics and Biological Activity
The differentiation between two ligands for peripheral benzodiazepine binding sites has been studied through thermodynamic analyses, indicating that different ligands may act as agonists or antagonists at these sites. This study suggests potential applications in elucidating the physiological relevance of peripheral benzodiazepine binding sites (Fur et al., 1983). Additionally, the anti-inflammatory properties of certain ligands have been explored, highlighting the role of peripheral benzodiazepine receptors in inflammatory responses and suggesting potential therapeutic applications (Torres et al., 1999).
Synthetic Pathways and Chemical Properties
Studies on the synthesis and structural characterization of compounds reveal insights into the chemical properties and potential applications of N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives. Research on the synthesis, crystal structure analysis, and the investigation of spectral IR, NMR, and UV-Vis properties of related compounds provide a foundation for understanding the molecular characteristics and facilitating the design of new compounds with desired properties (Demir et al., 2016).
Advanced Oxidation Processes
The exploration of advanced oxidation processes based on redox cycles highlights the potential for environmental applications, such as the degradation of organic pollutants in water. The study on the Cr(III)/Cr(VI) redox cycle demonstrates the effectiveness of this process in degrading contaminants like 4-chlorophenol, suggesting the applicability of N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide in environmental remediation (Bokare & Choi, 2011).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-5-10-17(22-21-12)24-16-8-6-13(7-9-16)18(23)20-15-4-2-3-14(19)11-15/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXRRXDFGSBTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)
![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

